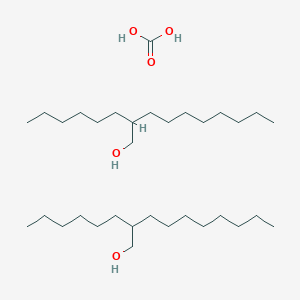
Carbonic acid;2-hexyldecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid;2-hexyldecan-1-ol, also known as 2-Hexyl-1-decanol, is a branched alcohol with the molecular formula C16H34O and a molecular weight of 242.44 g/mol . It is a long-chain monohydroxy alcohol and is one of the constituents of the essential oil extracted from the roots of Adiantum flabellulatum .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hexyl-1-decanol can be synthesized through various methods, including the Guerbet reaction, which involves the condensation of alcohols in the presence of a catalyst to form higher molecular weight alcohols . The reaction typically requires high temperatures and the presence of a base such as potassium hydroxide.
Industrial Production Methods
Industrial production of 2-Hexyl-1-decanol often involves the hydrogenation of fatty acids or fatty acid esters derived from natural sources. This process is carried out under high pressure and temperature conditions using a metal catalyst such as nickel or palladium .
Análisis De Reacciones Químicas
Types of Reactions
2-Hexyl-1-decanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include acyl chlorides and alkyl halides.
Major Products Formed
Oxidation: Hexyl decanoic acid.
Reduction: Hexadecane.
Substitution: Hexyl decanoate.
Aplicaciones Científicas De Investigación
2-Hexyl-1-decanol has several scientific research applications, including:
Chemistry: Used as an organic solvent in the extraction of non-polar acidic drugs from human plasma.
Biology: Studied for its dielectric relaxation properties at low temperatures.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Hexyl-1-decanol involves its interaction with various molecular targets and pathways. As a long-chain alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of drugs through biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Octyl-1-dodecanol
- 2-Butyl-1-octanol
- 2-Ethyl-1-hexanol
- 2-Decyl-1-tetradecanol
Uniqueness
Compared to similar compounds, 2-Hexyl-1-decanol is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Its long-chain structure contributes to its effectiveness as a solvent and its ability to modify membrane properties .
Propiedades
Número CAS |
142782-19-2 |
|---|---|
Fórmula molecular |
C33H70O5 |
Peso molecular |
546.9 g/mol |
Nombre IUPAC |
carbonic acid;2-hexyldecan-1-ol |
InChI |
InChI=1S/2C16H34O.CH2O3/c2*1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2;2-1(3)4/h2*16-17H,3-15H2,1-2H3;(H2,2,3,4) |
Clave InChI |
PHJCGFIBJLYMJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)CO.CCCCCCCCC(CCCCCC)CO.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)

![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)

![2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B15161404.png)

![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)



![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B15161475.png)

